molecular formula C11H12N4O3 B2473011 ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate CAS No. 352664-86-9

ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate

Cat. No.: B2473011
CAS No.: 352664-86-9
M. Wt: 248.242
InChI Key: RJOURPMFNXXKBW-UHFFFAOYSA-N
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Description

Ethyl (5-oxo-4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)acetate is a nitrogen-rich heterocyclic compound featuring a tetrazole core fused with a ketone group at position 5 and a phenyl substituent at position 2. Tetrazoles are known for their metabolic stability, aromatic character, and bioisosteric replacement of carboxylic acids in medicinal chemistry. This compound is synthesized via cycloaddition or nucleophilic substitution reactions, often involving sodium azide and ethyl chloroacetate under reflux conditions . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in antimicrobial and anti-inflammatory agents.

Properties

IUPAC Name

ethyl 2-(5-oxo-4-phenyltetrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-2-18-10(16)8-14-11(17)15(13-12-14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOURPMFNXXKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and exert therapeutic effects .

Comparison with Similar Compounds

Tetrazole vs. Imidazole Derivatives

  • Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Figure 1A):
    • The imidazole core (two nitrogen atoms) differs from the tetrazole’s four-nitrogen system.
    • Imidazole derivatives exhibit lower metabolic stability due to reduced aromaticity but show stronger hydrogen-bonding capacity.
    • Substituents (e.g., 4-chlorophenyl in Figure 1C) enhance antibacterial activity but may reduce solubility compared to the phenyl group in the target compound .

Tetrazole vs. Triazole Derivatives

  • Ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 1260379-21-2, ):
    • The 1,2,4-triazole core (three nitrogen atoms) offers intermediate aromaticity between imidazole and tetrazole.
    • Fluorine substitution increases lipophilicity and metabolic resistance compared to the unsubstituted phenyl group in the target compound .
    • Ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate (CAS 5103-93-5, ):
  • The trifluoromethoxy group enhances electron-withdrawing effects, improving stability under acidic conditions .

Substituent Effects

Compound Class Core Structure Key Substituents Key Properties Reference
Target Compound Tetrazole Phenyl, ethyl acetate Moderate lipophilicity, metabolic stability
Imidazole Derivatives Imidazole Halogens (Cl, Br), aryl groups Enhanced antibacterial activity, variable solubility
Triazole Derivatives Triazole Fluoro, trifluoromethoxy High lipophilicity, improved stability
Hybrid Structures (Pyrazolone-Tetrazole) Tetrazole + Pyrazolone Coumarin, hydrazone Broad-spectrum biological activities (anticancer, antimicrobial)

Physicochemical Properties

  • Lipophilicity : Triazole derivatives with fluorinated substituents (e.g., trifluoromethoxy) are more lipophilic than the target compound, enhancing blood-brain barrier penetration .
  • Solubility: The ethyl acetate group in all analogues improves aqueous solubility compared to non-esterified derivatives.

Biological Activity

Ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate (CAS: 28593-34-2) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its diverse chemical reactivity and biological significance. The molecular formula is C11H12N4O3C_{11}H_{12}N_{4}O_{3}, and it has several synonyms including ethyl 2-(5-oxo-4-phenyltetrazol-1-yl)acetate .

Biological Activity Overview

The biological activity of this compound primarily stems from its structural characteristics, particularly the tetrazole moiety, which has been associated with various pharmacological effects. Research indicates that compounds containing tetrazole rings can exhibit:

  • Antimicrobial Activity : Some studies suggest that tetrazole derivatives can inhibit bacterial growth and have potential as antimicrobial agents.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, which are crucial for protecting cells from oxidative stress.

Antimicrobial Activity

A study focusing on the antimicrobial properties of tetrazole derivatives found that this compound exhibited significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showing promising results comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a dose-dependent scavenging effect, indicating its potential as an antioxidant agent.

Concentration (µg/mL)Scavenging %
1025
5055
10080

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly, suggesting its potential application in treating infections caused by resistant strains.

Case Study 2: Antioxidant Potential

Another study investigated the antioxidant effects of this compound in a cellular model subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced markers of oxidative damage in cells, supporting its use as a protective agent in oxidative stress-related diseases.

Q & A

Q. What synthetic strategies are commonly employed to prepare ethyl (5-oxo-4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)acetate, and how are yields optimized?

A multi-step approach is typically used, starting with condensation reactions between tetrazole precursors and ester-containing reagents. Key steps include:

  • Cyclocondensation : Reacting phenyl-substituted hydrazine derivatives with nitriles or isocyanides under reflux conditions (e.g., ethanol at 80°C for 4–6 hours) to form the tetrazole core .
  • Esterification : Introducing the acetate group via nucleophilic substitution or coupling reactions, often using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Yields (60–80%) depend on solvent polarity (DMF or THF), temperature control, and stoichiometric ratios of reactants. Purity is enhanced via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the tetrazole ring (δ 8.5–9.5 ppm for N-H protons) and ester carbonyl (δ 165–170 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects byproducts .
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (C=O ester) and 3200 cm⁻¹ (N-H tetrazole) confirm functional groups .

Q. How does the reactivity of the tetrazole ring influence derivatization strategies?

The tetrazole’s electron-deficient nature allows for:

  • Alkylation/arylation : Substitution at the N1-position using alkyl halides or aryl boronic acids under Pd-catalyzed cross-coupling .
  • Reduction : NaBH₄ selectively reduces the 5-oxo group to a hydroxyl, enabling further functionalization (e.g., etherification) .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron density distributions, guiding modifications to improve binding affinity (e.g., substituents at the phenyl ring) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes), identifying key residues for hydrogen bonding or hydrophobic contacts .
  • Reaction Pathway Prediction : Algorithms like GRRM (Global Reaction Route Mapping) optimize synthetic routes by modeling intermediates and transition states .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-Response Profiling : Test derivatives at varying concentrations (0.1–100 µM) to establish EC₅₀/IC₅₀ values, minimizing assay variability .
  • Off-Target Screening : Use kinase/GPCR panels to identify non-specific interactions that may skew results .
  • Metabolic Stability Assays : Incubate compounds with liver microsomes to assess degradation rates, ensuring observed activities are intrinsic .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing effects, especially for polymorphic forms .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₁H₁₁N₄O₃⁺ requires m/z 259.0821) .

Methodological Recommendations

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during esterification to access enantiopure derivatives .
  • Scale-Up Challenges : Replace volatile solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Data Reproducibility : Pre-equilibrate reaction mixtures at controlled humidity levels to mitigate hygroscopic effects on yields .

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